1-Methylimidazolium hydrogen sulfate

Overview

Description

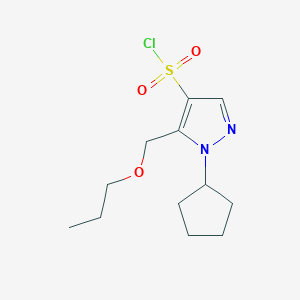

1-Methylimidazolium hydrogen sulfate is a Brønsted acidic ionic liquid with the chemical formula C4H6N2·H2SO4. It is known for its high thermal stability and excellent solvation ability, making it a versatile reagent in various chemical applications .

Mechanism of Action

Target of Action

1-Methylimidazolium hydrogen sulfate, also known as BASIONIC™ AC 39, is a Brønsted acidic ionic liquid . It primarily targets chemical reactions as a catalyst, enhancing the rate of reaction and improving the yield of products .

Mode of Action

This compound interacts with its targets by providing a medium that facilitates the reaction. It acts as a component of a catalytic system along with chlorotrimethylsilane . This interaction results in the preparation of various compounds such as 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of biologically important compounds. For instance, it is used as a catalyst in the preparation of 2,5-dimethyl-N-substituted pyrroles . These compounds have significant roles in various biological processes.

Result of Action

The molecular and cellular effects of this compound’s action are seen in the enhanced production of desired compounds in chemical reactions. For example, it aids in the preparation of 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones . It also assists in the leaching of copper and zinc in brass dross using H2O2 as an oxidant .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and pressure conditions can affect the efficiency of the catalytic action . Furthermore, the concentration of the ionic liquid can also impact the metal recovery rate in leaching processes .

Preparation Methods

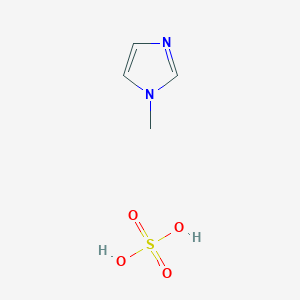

1-Methylimidazolium hydrogen sulfate can be synthesized through the reaction of 1-methylimidazole with sulfuric acid. The reaction typically involves mixing equimolar amounts of 1-methylimidazole and sulfuric acid under controlled temperature conditions. The resulting product is then purified to obtain the desired ionic liquid .

Industrial production methods often involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure the product meets industrial standards .

Chemical Reactions Analysis

1-Methylimidazolium hydrogen sulfate undergoes various chemical reactions, including:

Common reagents used in these reactions include chlorotrimethylsilane, primary amines, and hydrogen peroxide, with reaction conditions varying based on the desired product .

Scientific Research Applications

1-Methylimidazolium hydrogen sulfate has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Methylimidazolium hydrogen sulfate is unique due to its specific combination of the 1-methylimidazolium cation and hydrogen sulfate anion. Similar compounds include:

1-Butyl-3-methylimidazolium hydrogen sulfate: Another Brønsted acidic ionic liquid with similar catalytic properties but different solvation characteristics due to the longer alkyl chain.

1-Ethyl-3-methylimidazolium hydrogen sulfate: Known for its high thermal stability and solubility, making it suitable for different applications compared to this compound.

1-Methylimidazolium chloride: Shares the same cation but with a chloride anion, resulting in different chemical properties and applications.

These comparisons highlight the versatility and unique properties of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name |

1-methylimidazole;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2.H2O4S/c1-6-3-2-5-4-6;1-5(2,3)4/h2-4H,1H3;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEOIQKGZSIMNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681281-87-8 | |

| Record name | 1-Methylimidazolium hydrogen sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of 1-Methylimidazolium hydrogen sulfate?

A1: The molecular formula of this compound is C4H8N2O4S, and its molecular weight is 180.17 g/mol.

Q2: What spectroscopic techniques are typically employed to characterize this compound?

A2: Common spectroscopic methods used to characterize [HMIM]HSO4 include Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and X-ray photoelectron spectroscopy (XPS). FTIR helps identify functional groups, NMR provides structural insights, and XPS elucidates elemental composition and chemical states within the IL. []

Q3: Why is this compound considered a promising catalyst in organic synthesis?

A3: [HMIM]HSO4 exhibits Brønsted acidity due to the presence of the hydrogen sulfate anion (HSO4-). [] This acidity makes it an efficient catalyst for a variety of reactions, including esterification, dehydration, and biomass conversion. [, , , , , ]

Q4: How does this compound perform as a catalyst in esterification reactions?

A4: [HMIM]HSO4 has been successfully employed as a catalyst for the esterification of carboxylic acids with alcohols. Research has shown its efficacy in synthesizing various esters, including methyl laurate from lauric acid and methanol. [, , ] Furthermore, studies have investigated the impact of reaction parameters such as temperature, time, and catalyst loading on esterification efficiency. [, ]

Q5: Can this compound be applied in biomass conversion processes?

A5: Yes, [HMIM]HSO4 has demonstrated potential in converting biomass into valuable platform chemicals. Notably, it can catalyze the production of 5-hydroxymethylfurfural (5-HMF) from various lignocellulosic sources, including fructose, glucose, and cellulose. [, , ]

Q6: How does the structure of this compound influence its catalytic activity?

A6: The acidic nature of the hydrogen sulfate anion plays a crucial role in its catalytic activity. Moreover, the imidazolium cation can influence miscibility with reactants and products, impacting the reaction's efficiency and phase behavior. [] Studies have explored how modifications to the alkyl chain length on the cation affect catalytic activity and selectivity. [, ]

Q7: What role can this compound play in metal recovery from waste materials?

A7: [HMIM]HSO4 has shown promise in recovering critical rare-earth elements from waste fluorescent tubes. [] Studies have explored the leaching efficiency of [HMIM]HSO4 in recovering Yttrium and Europium from phosphor powder, offering a potentially more sustainable method compared to traditional approaches. []

Q8: Has this compound been investigated for applications beyond catalysis?

A8: Yes, [HMIM]HSO4 has been studied for its potential use in various areas, including:

- Nanomaterial synthesis: It has been used as a medium for the synthesis of nanostructured polyaniline, leading to enhanced electrochemical properties. []

- Proton exchange membranes: Research has investigated the doping of sulfonated poly(ether ether ketone)-based proton exchange membranes with [HMIM]HSO4, aiming to improve their performance. []

Q9: Are there concerns regarding the environmental impact of using this compound?

A9: While [HMIM]HSO4 offers potential advantages as a green solvent and catalyst, its environmental impact requires careful consideration. [] Life cycle assessments have been conducted to evaluate its ecological footprint compared to traditional solvents. [, ]

Q10: What strategies can be employed for the recycling and waste management of this compound?

A10: Recycling and reusing [HMIM]HSO4 is crucial for sustainable applications. [] Research has explored methods for recovering and regenerating the IL after use, minimizing waste generation. [, ] For instance, in the production of furan compounds, the ionic liquid can be recycled up to nine times with minimal loss of activity. []

Q11: Have computational methods been employed to study this compound?

A11: Yes, computational chemistry techniques can provide insights into the properties and behavior of [HMIM]HSO4. Molecular dynamics simulations and density functional theory calculations can be used to investigate its structure, interactions with other molecules, and reaction mechanisms. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

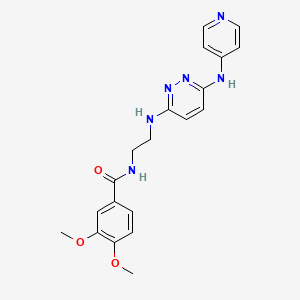

![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2586718.png)

![N-(2-fluorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B2586721.png)